(9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
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Overview
Description
Idarubicin hydrochloride is a semisynthetic anthracycline antineoplastic agent. It is structurally and pharmacologically related to daunorubicin. Idarubicin hydrochloride is primarily used in the treatment of acute myeloid leukemia (AML) and other hematologic malignancies. It works by intercalating into DNA and inhibiting the enzyme topoisomerase II, which is essential for DNA replication and repair .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of idarubicin hydrochloride involves multiple steps, starting from daunorubicin. The key steps include the removal of the methoxy group at position 4 of the anthracycline structure, which increases the compound’s lipophilicity and cellular uptake . The preparation method can involve the use of tetrabutyl ammonium halide to facilitate the conversion of intermediate compounds .
Industrial Production Methods: Industrial production of idarubicin hydrochloride typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes careful control of reaction parameters such as temperature, pH, and the concentration of reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Idarubicin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Idarubicin hydrochloride can be reduced to its active metabolite, idarubicinol.
Substitution: The compound can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and anhydrides are often employed in substitution reactions.
Major Products Formed:
Scientific Research Applications
Idarubicin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying anthracycline chemistry and developing new synthetic methodologies.
Biology: Employed in research on DNA intercalation and the inhibition of topoisomerase II.
Medicine: Extensively used in clinical research for the treatment of acute myeloid leukemia and other cancers.
Mechanism of Action
Idarubicin hydrochloride exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II. This enzyme is crucial for DNA replication and repair. By stabilizing the DNA-topoisomerase II complex, idarubicin hydrochloride prevents the religation of DNA strands, leading to DNA strand breaks and cell death . Additionally, the compound can induce histone eviction from chromatin, further disrupting cellular processes .
Comparison with Similar Compounds
Daunorubicin: An anthracycline antineoplastic agent with a similar mechanism of action but lower lipophilicity and cellular uptake.
Doxorubicin: Another anthracycline used for treating various solid tumors and hematologic malignancies.
Epirubicin: A derivative of doxorubicin with a slightly different side effect profile and pharmacokinetics.
Uniqueness of Idarubicin Hydrochloride: Idarubicin hydrochloride is unique due to its higher lipophilicity, which enhances cellular uptake and efficacy. The absence of a methoxy group at position 4 distinguishes it from other anthracyclines and contributes to its distinct pharmacological properties .
Properties
Molecular Formula |
C26H28ClNO9 |
---|---|
Molecular Weight |
534.0 g/mol |
IUPAC Name |
(9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C26H27NO9.ClH/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31;/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3;1H/t10?,15?,16?,17?,21?,26-;/m0./s1 |
InChI Key |
JVHPTYWUBOQMBP-YLZBIWBLSA-N |
Isomeric SMILES |
CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl |
Origin of Product |
United States |
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